molecular formula C15H22N2 B11735249 2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine

2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B11735249
M. Wt: 230.35 g/mol
InChI Key: ZGJIJGUYYAFIQK-UHFFFAOYSA-N
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Description

2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This particular compound features a butyl and methyl substitution on the indole ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the starting materials would include a butyl-substituted phenylhydrazine and a methyl-substituted aldehyde or ketone .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and reduced indole derivatives .

Scientific Research Applications

2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine is unique due to its specific butyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C15H22N2/c1-3-4-5-12-6-7-15-14(10-12)13(8-9-16)11(2)17-15/h6-7,10,17H,3-5,8-9,16H2,1-2H3

InChI Key

ZGJIJGUYYAFIQK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=C2CCN)C

Origin of Product

United States

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